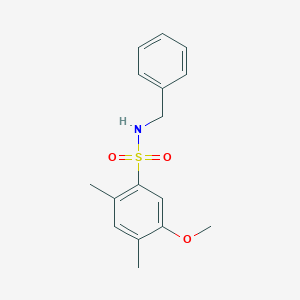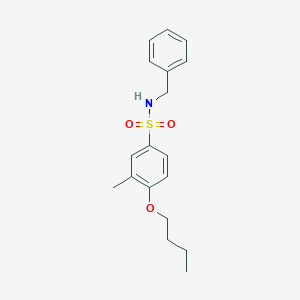![molecular formula C21H28N2O6S2 B272645 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine, also known as BMS-986001, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine sulfonamide compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine involves the inhibition of PDE2A and other PDE family members. This leads to an increase in the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. The increased levels of cyclic nucleotides can lead to several biochemical and physiological effects.
Biochemical and Physiological Effects:
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and cognitive enhancement. It has also been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine has several advantages for lab experiments, including its high potency and selectivity for PDE2A and other PDE family members. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine also has some limitations, including its high cost and limited availability.
Orientations Futures
For the research on 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine include further studies on its potential therapeutic applications in various neurological and psychiatric disorders. There is also a need for more detailed studies on its mechanism of action and the biochemical and physiological effects of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine. Additionally, further studies are needed to optimize the synthesis and pharmacokinetic properties of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine to improve its potential for clinical use.
Méthodes De Synthèse
The synthesis of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine involves a multi-step process that includes the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2-methylpiperazine, followed by further reaction with sodium hydride and methyl iodide. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to have potent inhibitory activity against several enzymes, including phosphodiesterase 2A (PDE2A) and cyclic nucleotide phosphodiesterase (PDE) family members. These enzymes are involved in the regulation of various physiological processes, including cell signaling, neurotransmission, and smooth muscle relaxation.
Propriétés
Nom du produit |
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine |
|---|---|
Formule moléculaire |
C21H28N2O6S2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
1,4-bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-6-8-20(18(12-15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)21-9-7-16(2)13-19(21)29-5/h6-9,12-13,17H,10-11,14H2,1-5H3 |
Clé InChI |
WQRAYYQWAMNJQQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C)OC)S(=O)(=O)C3=C(C=C(C=C3)C)OC |
SMILES canonique |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C)OC)S(=O)(=O)C3=C(C=C(C=C3)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

